crystal structure analysis of potassium hydrogenarsenate dihydrate
crystal structure analysis of potassium hydrogenarsenate dihydrate
An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Hydrogenarsenate Dihydrate
Authored by a Senior Application Scientist
Introduction: Unveiling the Structural Nuances of a Complex Hydrate
Potassium hydrogenarsenate dihydrate (K₂HAsO₄·2H₂O) belongs to a family of inorganic compounds whose crystal structures are defined by intricate networks of hydrogen bonds. These materials are of significant interest to researchers in materials science and solid-state chemistry due to their potential physical properties, such as ferroelectricity, which are often dictated by the precise arrangement of atoms and the dynamics of the hydrogen bond network. Understanding the three-dimensional architecture of K₂HAsO₄·2H₂O is crucial for elucidating structure-property relationships and for the rational design of new materials with tailored functionalities.
This guide provides a comprehensive overview of the methodologies and analytical reasoning employed in a full crystal structure determination of potassium hydrogenarsenate dihydrate. We will proceed from the foundational step of single-crystal synthesis to the advanced stages of crystallographic data acquisition, structure refinement, and detailed structural analysis. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative exploration grounded in established scientific principles.
PART 1: Experimental Protocol for Structure Determination
The journey to elucidating a crystal structure is a meticulous process that begins with the synthesis of high-quality single crystals and culminates in the final refined structural model. The following sections detail the step-by-step workflow.
Crystal Synthesis: The Foundation of Analysis
The synthesis of single crystals suitable for X-ray diffraction is the most critical and often the most challenging step. The slow evaporation method is a reliable technique for growing crystals of hydrated salts from aqueous solutions.[1][2]
Protocol for Single-Crystal Growth:
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Precursor Preparation: An aqueous solution of arsenic acid (H₃AsO₄) is carefully neutralized with two molar equivalents of aqueous potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to achieve the stoichiometry for dipotassium hydrogenarsenate (K₂HAsO₄).[3][4] The reaction is typically performed in a beaker with constant stirring.
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Solution Saturation: The resulting solution is gently heated to ensure all salts are dissolved and then allowed to cool to room temperature. The concentration is adjusted to achieve a state of saturation or slight supersaturation.
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Crystallization: The saturated solution is filtered through a fine-pore filter (e.g., Whatman filter paper) into a clean crystallizing dish.[1] The dish is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Crystal Harvesting: As the solvent evaporates, small, well-formed single crystals will nucleate and grow. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.
Causality Note: Slow evaporation is preferred over rapid cooling as it allows for more ordered crystal growth, minimizing defects and twinning, which are detrimental to a successful diffraction experiment. Maintaining a constant temperature prevents rapid changes in solubility that can lead to the formation of polycrystalline powder.
Crystallographic Data Acquisition: Probing the Atomic Lattice
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement in a crystalline solid. For hydrated compounds, data collection is often performed at low temperatures to minimize thermal vibrations and potential solvent loss.
Protocol for SC-XRD Data Collection:
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Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of visible cracks or inclusions. It is mounted on a goniometer head using a cryoprotectant oil.
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Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). Data is typically collected at a low temperature, such as 100 K, using a nitrogen or helium cryostream.[3][4]
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Experimental Parameters:
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X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is commonly used.
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Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (ω and φ scans).
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Exposure Time: The exposure time per frame is optimized to achieve good signal-to-noise ratios.
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-
Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz-polarization effects and absorption.
Expert Insight: While X-ray diffraction is excellent for locating heavier atoms like K, As, and O, it is less precise for hydrogen atoms.[5] For a definitive analysis of the hydrogen bonding network, neutron diffraction is the superior technique. Neutron scattering lengths are not dependent on atomic number, allowing for the precise localization of hydrogen (or deuterium) atoms.[6][7] A neutron diffraction experiment on a larger, deuterated crystal would provide the most accurate picture of the proton positions.[6]
PART 2: Structure Solution, Refinement, and Analysis
Structure Solution and Refinement
Once a complete and corrected dataset of diffraction intensities is obtained, the next phase involves computationally solving and refining the crystal structure.
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Space Group Determination: The symmetry of the diffraction pattern and the systematic absences of certain reflections allow for the determination of the crystal's space group. For related compounds like M₂HXO₄·2H₂O (M = Rb, Cs), the structure is composed of undulating chains, and while possessing pseudosymmetry, the ordering of protons often reduces the symmetry.[3]
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Structure Solution: The initial positions of the heavier atoms (K, As) are determined using direct methods or Patterson synthesis.
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Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves:
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Locating the lighter oxygen atoms from a difference Fourier map.
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Refining the positional and anisotropic displacement parameters for all non-hydrogen atoms.
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Locating the hydrogen atoms, which can often be found in the difference map, and refining their positions.
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The final refinement quality is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
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Visualization of the Experimental Workflow
The entire process, from synthesis to final structural analysis, can be visualized as a logical workflow.
Caption: Workflow for the crystal structure analysis of K₂HAsO₄·2H₂O.
Results and Discussion: The Crystal Structure of Potassium Hydrogenarsenate Dihydrate
The final refined model provides a wealth of information. Based on isotypic structures, we can anticipate the key structural features of K₂HAsO₄·2H₂O.[3][8]
Crystallographic Data Summary
The crystallographic data for K₂HAsO₄·2H₂O would be summarized in a standard table format. The values below are illustrative, based on closely related structures.[3][9]
| Parameter | Illustrative Value |
| Chemical Formula | K₂HAsO₄·2H₂O |
| Formula Weight | 254.16 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~5.9 |
| b (Å) | ~6.6 |
| c (Å) | ~7.8 |
| α (°) | ~104 |
| β (°) | ~105 |
| γ (°) | ~109 |
| Volume (ų) | ~250 |
| Z (formula units/cell) | 2 |
| Temperature (K) | 100 |
| R-factor (R1) | < 0.05 |
Coordination Environment and Bonding
The structure consists of potassium (K⁺) cations, hydrogenarsenate ([HAsO₄]²⁻) anions, and water molecules of crystallization.
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Potassium Coordination: Each potassium cation is typically coordinated by multiple oxygen atoms from both the arsenate anions and the water molecules, resulting in an irregular coordination polyhedron.[3]
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Hydrogenarsenate Anion: The [HAsO₄]²⁻ anion adopts a tetrahedral geometry, with the arsenic atom at the center. The As-O bond lengths will vary depending on whether the oxygen atom is protonated or not. The As-OH bond is expected to be slightly longer than the other As-O bonds.
The Hydrogen Bonding Network: A Defining Feature
The most critical aspect of this crystal structure is the extensive three-dimensional hydrogen bonding network.
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Anion-Anion Linkages: The hydrogenarsenate anions are linked into chains or layers via strong O-H···O hydrogen bonds involving the proton on the anion.[3][8] This is a defining feature of monohydrogen phosphate and arsenate salts.
-
Water Molecule Bridging: The two water molecules play a crucial role in consolidating the crystal structure. They act as both donors and acceptors of hydrogen bonds, linking the arsenate chains to each other and to the potassium cations.[9]
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Disorder and Proton Dynamics: In many related structures, such as KH₂AsO₄, the hydrogen atoms in the hydrogen bonds are disordered over two equivalent positions at room temperature.[6][10] This disorder is often linked to ferroelectric phase transitions at lower temperatures. A detailed analysis of the atomic displacement parameters and difference Fourier maps for K₂HAsO₄·2H₂O would be necessary to investigate any potential proton disorder.
Conclusion
The provides a detailed atomic-level understanding of its solid-state architecture. Through a systematic process of crystal growth, X-ray diffraction, and computational refinement, we can elucidate the precise coordination environments and, most importantly, the complex hydrogen bonding network that defines the material. This structural knowledge is the essential foundation for understanding the physical properties of K₂HAsO₄·2H₂O and for exploring its potential in the development of new functional materials. The insights gained from such studies contribute to the broader scientific understanding of structure-property relationships in hydrogen-bonded inorganic systems.
References
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Miyoshi, T., et al. (2011). Hydrogen Atom of KH₂AsO₄ Determined by Neutron Diffraction Study. Journal of the Physical Society of Japan. Available at: [Link]
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Weil, M., & Stöger, B. (2014). The isotypic hydrogen phosphate and arsenate dihydrates M₂HXO₄·2H₂O (M = Rb, Cs; X = P, As). Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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Weil, M. (2012). The 2.5- and 6-hydrates of dipotassium hydrogen arsenate, K₂HAsO₄: Complex hydrogen bonding networks, one with an "ambiguous" order-disorder structure. Zeitschrift für Naturforschung B. Available at: [Link]
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Ichikawa, M., et al. (2001). X-Ray Structural Study of Ferroelectric KH₂AsO₄ and KD₂AsO₄. Ferroelectrics. Available at: [Link]
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Miyoshi, T., et al. (2011). Publisher's Note: ``Hydrogen Atom of KH₂AsO₄ Determined by Neutron Diffraction Study''. Journal of the Physical Society of Japan. Available at: [Link]
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Fakhfakh, M. A., et al. (2022). Synthesis, crystal structure and dielectric properties of a hybrid dihydrogen arsenate salt: (C₉H₁₁N₄)H₂AsO₄. Applied Physics A. Available at: [Link]
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Rabhi, A., et al. (2018). Crystal structure, thermal behaviour, vibrational spectroscopy and optical properties of new compounds K₂Ca(HAsO₄)₂·2H₂O with kröhnkite-type chain. Bulletin of Materials Science. Available at: [Link]
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Ring, J., & Weil, M. (2017). Crystal structure of sodium dihydrogen arsenate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Weil, M., & Stöger, B. (2014). The crystal structure of the M₂HXO₄·2H₂O phases viewed down[6]. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Potassium dihydrogen arsenate. NIST Chemistry WebBook. Retrieved from [Link]
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Albert Irudayaraj, A., et al. (2015). Synthesis, Growth and Characterization of Semi-Organic Crystal: Potassium Hydrogen Oxalate Dihydrate. International Journal of ChemTech Research. Available at: [Link]
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Benedict, J. B., et al. (2004). Potassium hydrogen diphthalate dihydrate: a new structure and correction to the literature. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
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Lepage, C. V., et al. (2023). Neutron Scattering Study of a Frustrated Kagome-Strip Structure: Na₂Co₃(AsO₄)₂(OH)₂. Structural Dynamics. Available at: [Link]
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Schäfer, W., & Will, G. (1971). Neutron diffraction study of antiferromagnetic DyAsO₄. Journal of Physics C: Solid State Physics. Available at: [Link]
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